Pratensein7-O-glucopyranoside
CAS No.:
Cat. No.: VC16545240
Molecular Formula: C22H28O11
Molecular Weight: 468.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H28O11 |
---|---|
Molecular Weight | 468.4 g/mol |
IUPAC Name | 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
Standard InChI | InChI=1S/C22H28O11/c1-30-14-3-2-9(4-12(14)24)11-8-31-15-6-10(5-13(25)17(15)18(11)26)32-22-21(29)20(28)19(27)16(7-23)33-22/h2-4,8,10,13,15-17,19-25,27-29H,5-7H2,1H3/t10?,13?,15?,16-,17?,19-,20+,21-,22-/m1/s1 |
Standard InChI Key | WSDAKYZKKRBEIH-WITJTQJTSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)C2=COC3CC(CC(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES | COC1=C(C=C(C=C1)C2=COC3CC(CC(C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Pratensein 7-O-glucopyranoside belongs to the isoflavonoid O-glycoside class, featuring a core structure of 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one (pratensein) linked to a β-D-glucopyranosyl moiety. The glycosidic bond occurs at the 7-hydroxyl group of the aglycone, as confirmed by its IUPAC name:
5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one .
Table 1: Key Structural Identifiers
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 462.4 g/mol |
Exact Mass | 462.11621151 g/mol |
SMILES (Canonical) | COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
InChI Key | FGAAKLDKKBMYCB-AKJGCJRBSA-N |
CAS Registry Number | 36191-03-4 |
The stereochemistry of the glucopyranosyl unit is critical, with the β-configuration confirmed via NMR and crystallographic data .
Natural Occurrence and Biosynthetic Context
Plant Sources
Pratensein 7-O-glucopyranoside has been isolated from:
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Ammopiptanthus mongolicus (Mongolian ammopiptanthus), a desert-adapted legume .
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Astragalus mongholicus (Huangqi), a traditional medicinal plant .
These species biosynthesize the compound via the phenylpropanoid pathway, where pratensein undergoes glycosylation by UDP-glucosyltransferases .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound exhibits moderate hydrophilicity () due to its six hydroxyl groups and glucopyranosyl unit, favoring solubility in polar solvents like methanol and water .
Table 2: ADMET Properties
Property | Value | Probability (%) |
---|---|---|
Human Intestinal Absorption | Low | 48.55 |
Blood-Brain Barrier Penetration | Unlikely | 85.00 |
CYP3A4 Substrate | Yes | 62.53 |
P-glycoprotein Inhibition | Moderate | 72.02 |
Metabolic Stability
Pratensein 7-O-glucopyranoside is predicted to undergo hepatic metabolism primarily via CYP3A4, with a 62.53% probability of substrate activity . Its glucoside moiety may undergo hydrolysis in the gut, releasing the aglycone for systemic absorption .
Research Gaps and Future Directions
Despite its structural characterization, pratensein 7-O-glucopyranoside remains pharmacologically underexplored. Key unanswered questions include:
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Biological Activity: Antioxidant or estrogenic effects analogous to other isoflavonoids.
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Synergistic Roles: Interactions with coexisting phytochemicals in source plants.
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Synthetic Accessibility: Routes for scalable production via enzymatic or chemical synthesis.
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